molecular formula C12H12BrN3O2 B154567 ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate CAS No. 138907-71-8

ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B154567
CAS No.: 138907-71-8
M. Wt: 310.15 g/mol
InChI Key: SAIRSOBGNSTADF-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C12H12BrN3O2 and its molecular weight is 310.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Crystal Structure

  • Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate has been studied for its synthesis and crystal structure. For instance, a related compound was synthesized and its crystal structure determined by X-ray diffraction, revealing its potential for fungicidal and plant growth regulation activities (Minga, 2005).

Selective Synthesis Applications

  • This compound undergoes selective cyclocondensation with 1,3-dicarbonyl compounds or their synthetic equivalents. This results in the production of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which are easily converted to their 1-unsubstituted analogs, demonstrating its versatility in chemical synthesis (Lebedˈ et al., 2012).

Crystal Structure Analysis

  • Another related compound, ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, was synthesized and its crystal structure determined. Such studies are crucial for understanding the molecular configurations and potential applications of these compounds in various fields (Kumar et al., 2018).

Novel Fluorescent Molecules and Inhibitors

  • Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate has been synthesized and used to create novel fluorescent molecules and potential monocotyledonous Echinochloa crus-galli L. Beauv inhibitors. This highlights its application in developing new chemical classes with specific biological activities (Wu et al., 2006).

Corrosion Inhibition

  • Derivatives of this compound have been investigated as corrosion inhibitors for mild steel, useful for industrial pickling processes. This demonstrates its potential application in the field of industrial material protection (Dohare et al., 2017).

Analgesic and Anti-inflammatory Agents

  • Some derivatives of this compound have been synthesized and investigated for their potential as analgesic and anti-inflammatory agents, indicating its significance in pharmaceutical research (Gokulan et al., 2012).

Mechanism of Action

Target of Action

Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate, a pyrazole-bearing compound, is known for its diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively . These diseases are communicable, devastating, and neglected tropical diseases affecting more than 500 million people worldwide .

Mode of Action

The compound interacts with its targets, leading to significant changes in their biological activitiesIt is known that pyrazole derivatives have been used as analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour compounds .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those related to the life cycles of Leishmania aethiopica and Plasmodium berghei . The compound interferes with these pathways, leading to downstream effects that inhibit the growth and proliferation of these pathogens .

Result of Action

The compound has shown potent antileishmanial and antimalarial activities . For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Properties

IUPAC Name

ethyl 5-amino-1-(4-bromophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIRSOBGNSTADF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405353
Record name Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138907-71-8
Record name Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138907-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-bromophenylhydrazine (2.76 g, 14.7 mmol) and ethyl (ethoxymethylene)cyanoacetate (2.50 g, 14.8 mmol) in ethanol (15 mL) was heated at reflux for 2 hours. Upon cooling, a tan precipitate formed. The suspension was diluted with diethyl ether and suction filtered to remove solid. The filtercake was rinsed with diethyl ether and vacuum oven dried to afford 3.20 g (70%) of product as a tan solid: 1H NMR (CDCl3) d 7.79 (s, 1H), 7.64 (d, J=8.7 Hz, 2H), 7.45 (d, J=8.7 Hz, 2H), 5.30 (s, 2H), 4.31 (q, J=7.2 Hz, 2H), 1.37 (t, J=7.2 Hz, 3H) ppm.
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
70%

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